molecular formula C20H27N3O3 B7163055 N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide

Cat. No.: B7163055
M. Wt: 357.4 g/mol
InChI Key: OSDPTDXBUCGLRL-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a phenylacetyl group, and a cyclopropylmethylamino moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-18(21-12-16-8-9-16)13-22-20(26)17-7-4-10-23(14-17)19(25)11-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPTDXBUCGLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via an acylation reaction, where the piperidine ring is reacted with phenylacetyl chloride in the presence of a base like triethylamine.

    Attachment of the Cyclopropylmethylamino Group: This step involves the reaction of the intermediate compound with cyclopropylmethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenylacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may serve as a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential therapeutic applications include its use as an analgesic, anti-inflammatory, or antineoplastic agent, pending further research and clinical trials.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in pain or inflammation pathways, thereby exerting analgesic or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclopropylmethylamino)-2-oxoethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethylamino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, receptor binding affinity, and overall therapeutic potential.

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